Pracinostat metabolite M1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .

Preparation Methods

The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:

Hydroxylation: Introduction of a hydroxyl group to the parent compound.

N-dealkylation: Removal of alkyl groups from the nitrogen atoms.

Oxidation: Conversion of specific functional groups to their oxidized forms.

Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Metabolic Pathways of HDAC Inhibitors

Pracinostat (SB939) is a pan-HDAC inhibitor with distinct pharmacokinetic properties . While M1 is not directly referenced, metabolites of similar HDAC inhibitors (e.g., belinostat, vorinostat) undergo oxidation, de-amination, and conjugation . For example, ZL277 (a boron-containing compound) is metabolized into belinostat via de-boronation and oxidation . These pathways suggest potential mechanisms for Pracinostat metabolites, though specific data for M1 remains unclear.

Metabolite Identification Challenges

The search results highlight challenges in metabolite tracking:

-

Pracinostat is primarily studied for its clinical efficacy in hematologic malignancies , with limited emphasis on detailed metabolic breakdowns.

-

Belinostat derivatives (e.g., belinostat acid, methylated belinostat) are extensively characterized , but no analogous data exists for Pracinostat’s M1.

-

Patent literature focuses on structural characterization of Pracinostat salts and polymorphs , not metabolic reactions.

Inferred Metabolic Pathways

Based on HDAC inhibitor metabolism patterns :

-

Oxidation : HDAC inhibitors often undergo cytochrome P450-mediated oxidation, leading to hydroxylated derivatives.

-

Conjugation : Glucuronidation or sulfation may occur, as seen in belinostat’s metabolism .

-

De-amination : Amide bonds in HDAC inhibitors may hydrolyze to carboxylic acids.

Research Gaps

-

Lack of Direct Data : No studies explicitly profile Pracinostat’s M1 metabolite.

-

Focus on Clinical Efficacy : Research prioritizes therapeutic outcomes (e.g., combination with HMAs , lymphoma activity ) over detailed metabolic mapping.

-

Technical Limitations : Metabolite identification requires LC-MS/MS or NMR, which may not be prioritized in early-phase studies .

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Pracinostat has been evaluated as a treatment option for patients with acute myeloid leukemia. A phase II study demonstrated that combining Pracinostat with hypomethylating agents improved outcomes for patients who had previously failed single-agent therapies. The study reported a complete remission rate of 2% and a marrow complete remission rate of 16% among patients treated with this combination .

Myelodysplastic Syndromes (MDS)

In MDS, Pracinostat's efficacy was assessed in patients who did not respond to hypomethylating agents. While the addition of Pracinostat did not significantly enhance overall survival or response rates, it provided insights into dose modifications that could improve tolerability and efficacy in future trials .

Combination Therapies

Pracinostat has shown promise when combined with other agents. For instance, its combination with JAK2 inhibitors demonstrated enhanced anti-tumor effects in preclinical models . Furthermore, ongoing research is exploring its synergistic potential with immunotherapies, particularly in solid tumors .

Case Study 1: Efficacy in AML

A notable case involved a patient with relapsed AML who received Pracinostat alongside standard chemotherapy. The patient achieved a significant reduction in tumor burden and maintained remission for several months post-treatment. This case underscores the potential of Pracinostat to enhance the efficacy of existing therapies .

Case Study 2: T-cell Lymphoma

Another investigation focused on patients with T-cell lymphoma treated with Pracinostat as part of a combination regimen. Results indicated improved response rates compared to historical controls receiving standard treatments alone .

Data Summary

The following table summarizes key findings from clinical studies involving Pracinostat metabolite M1:

| Study Type | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Phase II AML Study | Relapsed AML patients | Pracinostat + Hypomethylating Agents | CR: 2%, Marrow CR: 16%, Median OS: ~5.7 months |

| Phase II MDS Study | Higher-risk MDS patients | Pracinostat + Hypomethylating Agents | No improvement in overall survival |

| Combination Therapy | Various hematological cancers | Pracinostat + JAK2 Inhibitor | Enhanced anti-tumor effects observed |

Mechanism of Action

The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .

Comparison with Similar Compounds

Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:

Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.

Panobinostat: Known for its efficacy in treating multiple myeloma.

Belinostat: Used in the treatment of peripheral T-cell lymphoma.

This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying Pracinostat metabolite M1 in biological samples?

- Answer : Identification of M1 requires targeted metabolomics workflows, including liquid chromatography-mass spectrometry (LC-MS) with high-resolution instruments (e.g., Q-TOF) to resolve its structural features. Data preprocessing tools like XCMS should be used for nonlinear retention time alignment, peak detection, and matching . Internal spectral libraries (e.g., METLIN) and isotopic pattern analysis are critical for annotation. Cross-validation with synthetic standards is essential to confirm identity, particularly for distinguishing M1 from isobaric metabolites .

Q. How can researchers ensure accurate quantification of M1 in complex matrices like plasma or tissue homogenates?

- Answer : Use stable isotope-labeled analogs of M1 as internal standards to correct for matrix effects and ion suppression. Implement quality control (QC) samples (e.g., pooled biological samples) to monitor batch variability. Analytical validation should include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) assessments. Normalize data to tissue weight or protein content, and report limits of detection/quantification (LOD/LOQ) in accordance with FDA bioanalytical guidelines .

Q. What are the key pre-analytical factors influencing M1 stability in human serum samples?

- Answer : M1 stability is highly sensitive to pre-analytical variables:

- Temperature : Immediate snap-freezing at -80°C post-collection to prevent enzymatic degradation.

- Anticoagulants : Use EDTA tubes to inhibit metalloproteinases that may alter M1 levels.

- Storage duration : Avoid >6 months even at -80°C due to gradual hydrolysis risks.

Document deviations from protocols (e.g., thaw cycles) for inclusion in statistical models .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported pharmacokinetic (PK) profiles of M1 across preclinical and clinical studies?

- Answer : Contradictions often arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms) or analytical variability (e.g., LC-MS ionization efficiency). To address this:

- Perform parallel PK studies in humanized mouse models and human cohorts.

- Use harmonized LC-MS protocols across labs (e.g., identical columns, gradient profiles).

- Apply mixed-effects modeling to account for covariates like age, renal function, and comedications .

Q. What strategies are effective for integrating M1 metabolomic data with transcriptomic datasets to elucidate its mechanism of action?

- Answer :

- Experimental design : Collect matched tissue samples for RNA-seq and metabolomics, ensuring developmental and environmental homogeneity .

- Data integration : Use weighted correlation network analysis (WGCNA) to link M1 abundance with HDAC-related gene clusters (e.g., HDAC1, DNMT3A). Assign dataset-specific weights to balance transcriptomic/metabolomic feature counts .

- Pathway mapping : Overlay M1 levels onto KEGG pathways (e.g., "Histone Modification") using tools like MetaboAnalyst .

Q. How can researchers address challenges in annotating novel M1-derived adducts or phase II metabolites?

- Answer : Combine multi-platform data (LC-MS, NMR) to improve coverage. For adducts:

- Apply in silico fragmentation tools (e.g., CFM-ID) to predict MS/MS spectra.

- Use ion mobility spectrometry to resolve isomeric adducts (e.g., glucuronide vs. sulfate conjugates).

Validate putative metabolites via enzymatic hydrolysis (e.g., β-glucuronidase treatment) .

Q. What statistical approaches are optimal for normalizing M1 data in multi-center metabolomics studies?

- Answer :

- Batch correction : Use ComBat or EigenMS to remove technical variability while preserving biological signals.

- Missing data : Apply k-nearest neighbors (kNN) imputation for metabolites with <20% missingness.

- Normalization : Probabilistic quotient normalization (PQN) referenced to QC samples .

Q. How can in vitro models be optimized to study M1’s pharmacological activity relative to Pracinostat?

- Answer :

- Cell systems : Use primary hepatocytes or HepaRG cells to mimic human metabolism.

- Dose-response : Compare IC50 values of Pracinostat and M1 in HDAC inhibition assays (e.g., fluorogenic substrates).

- Temporal profiling : Measure intracellular M1 accumulation over 24–72 hours via LC-MS/MS .

Q. Tables for Reference

Table 1 : Key Analytical Parameters for M1 Quantification

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| LC Column | C18, 2.1 × 100 mm, 1.7 µm | |

| Ionization Mode | ESI+ (m/z 450–600) | |

| Internal Standard | Deuterated M1 (e.g., M1-d4) | |

| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |

Table 2 : Common Pitfalls in M1 Research

| Pitfall | Mitigation Strategy | Evidence Source |

|---|---|---|

| Matrix effects | Use isotope dilution + post-column infusion | |

| Adduct interference | Ion mobility separation | |

| Batch variability | ComBat normalization + QC samples |

Properties

CAS No. |

929017-34-5 |

|---|---|

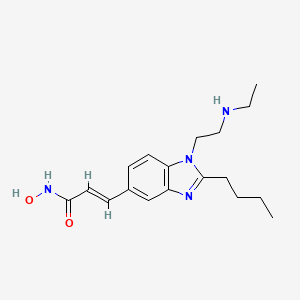

Molecular Formula |

C18H26N4O2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+ |

InChI Key |

ADLOOPCDYMHBCL-CSKARUKUSA-N |

Isomeric SMILES |

CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO |

Canonical SMILES |

CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.